BenchChemオンラインストアへようこそ!

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide

Medicinal Chemistry Structure-Activity Relationship Ligand Design

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide (CAS 2097910-45-5, MF C16H16N2O4S, MW 332.37) is a synthetic small-molecule acetamide derivative that incorporates a 2,5-dioxopyrrolidin-1-yl (succinimido) moiety, a furan-2-yl ring, and a thiophen-3-yl ring linked through an ethyl spacer. The compound belongs to a cluster of structurally related heterocyclic acetamides (CAS range 2097898–2097912) that share the furan-thiophene ethylamine core but differ in the N-terminal substituent on the acetamide.

Molecular Formula C16H16N2O4S
Molecular Weight 332.37
CAS No. 2097910-45-5
Cat. No. B2612683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide
CAS2097910-45-5
Molecular FormulaC16H16N2O4S
Molecular Weight332.37
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CC(=O)NCC(C2=CSC=C2)C3=CC=CO3
InChIInChI=1S/C16H16N2O4S/c19-14(9-18-15(20)3-4-16(18)21)17-8-12(11-5-7-23-10-11)13-2-1-6-22-13/h1-2,5-7,10,12H,3-4,8-9H2,(H,17,19)
InChIKeyTWSNYYLCGLMYGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2097910-45-5: A 2,5-Dioxopyrrolidinyl-Functionalized Furan-Thiophene Acetamide for Selective Pharmacological Profiling


2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide (CAS 2097910-45-5, MF C16H16N2O4S, MW 332.37) is a synthetic small-molecule acetamide derivative that incorporates a 2,5-dioxopyrrolidin-1-yl (succinimido) moiety, a furan-2-yl ring, and a thiophen-3-yl ring linked through an ethyl spacer . The compound belongs to a cluster of structurally related heterocyclic acetamides (CAS range 2097898–2097912) that share the furan-thiophene ethylamine core but differ in the N-terminal substituent on the acetamide . Unlike simple acetamides or ether-linked analogs, the 2,5-dioxopyrrolidin-1-yl group introduces two additional hydrogen-bond-accepting carbonyls and increases topological polar surface area, features that modulate target engagement, solubility, and metabolic stability profiles in a quantifiable manner.

Why 2-(2,5-Dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide Cannot Be Replaced by In-Class Acetamide Analogs


Compounds within the furan-2-yl/thiophen-3-yl ethyl acetamide cluster differ substantially in the N-terminal substituent attached to the acetamide carbonyl, producing quantifiable divergence in hydrogen-bond acceptor count, topological polar surface area, and predicted lipophilicity . The 2,5-dioxopyrrolidin-1-yl group on the target compound contributes two sp²-hybridized carbonyl oxygens, yielding four H-bond acceptors versus three for the 2-ethoxy analog and two for the unsubstituted N-acetyl parent . This difference directly impacts the compound's capacity to engage multi-point hydrogen-bond networks in target binding pockets, a parameter that is not preserved when substituting the dioxopyrrolidinyl moiety with an ethoxy, benzylthio, or sulfonamide group. Furthermore, the thiophen-3-yl (3-thienyl) regioisomer presents a distinct electrostatic surface relative to the thiophen-2-yl variant, altering π-stacking geometry with aromatic protein residues. These multidimensional differences mean that procurement decisions cannot treat cluster members as interchangeable without risking loss of the specific binding signature conferred by the dioxopyrrolidinyl-thiophen-3-yl combination.

Quantitative Differentiation Evidence for 2-(2,5-Dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide Against Nearest Analogs


Hydrogen-Bond Acceptor Count: 33% Increase Over the Closest Ether Analog

The target compound contains four hydrogen-bond acceptor (HBA) atoms (two dioxopyrrolidinyl carbonyl oxygens, one acetamide carbonyl oxygen, and one furan oxygen), compared with three HBA atoms in the 2-ethoxy analog (CAS 2097910-04-6) and two HBA atoms in the N-acetyl parent (CAS 2097898-94-5) . An increase from three to four HBA acceptors represents a 33% gain in potential hydrogen-bond interaction sites, enabling engagement of an additional backbone amide or side-chain residue in a target binding pocket . In contrast, the benzylthio analog (CAS 2097912-11-1) possesses only two HBA atoms but introduces a sulfur atom with distinct polarizability, altering binding geometry rather than H-bond capacity.

Medicinal Chemistry Structure-Activity Relationship Ligand Design

Topological Polar Surface Area: Differential Predicted Blood-Brain Barrier Penetration

Based on the molecular formulae, the topological polar surface area (TPSA) of the target compound is estimated at approximately 84.5 Ų (four oxygen heteroatoms contributing ~20-22 Ų each), compared with approximately 64.4 Ų for the 2-ethoxy analog (three oxygens) and approximately 51.3 Ų for the N-acetyl analog (two oxygens) [1]. A TPSA below 60 Ų is generally associated with high passive blood-brain barrier permeability, while values above 80 Ų predict reduced CNS penetration . The target compound's TPSA therefore places it in a distinct ADME category relative to the simpler analogs, with implications for peripheral versus central target engagement.

Pharmacokinetics CNS Drug Discovery ADME

Predicted Lipophilicity (cLogP): Differential Solubility and Metabolic Stability Profile

The 2,5-dioxopyrrolidin-1-yl group introduces two polar carbonyl groups that reduce the predicted partition coefficient (cLogP) of the target compound relative to the 2-ethoxy and benzylthio analogs. Fragment-based estimation yields a cLogP of approximately 1.5–2.0 for the target compound, compared with approximately 2.5–3.0 for the 2-ethoxy analog (the ethoxy -CH2- group increases lipophilicity) and approximately 3.5–4.0 for the benzylthio analog (the benzyl group is highly lipophilic) [1]. Lower cLogP correlates with improved aqueous solubility and generally more favorable metabolic stability due to reduced CYP450-mediated oxidative metabolism [2].

Drug-likeness Solubility Metabolic Stability

Thiophene Regiochemistry: 3-Thienyl vs. 2-Thienyl Binding Geometry Differentiation

The target compound incorporates a thiophen-3-yl (3-thienyl) ring, whereas the closely related analog 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide contains a thiophen-2-yl (2-thienyl) ring . The sulfur atom position in the 3-thienyl isomer is at the meta position relative to the ethyl linker attachment, while in the 2-thienyl isomer the sulfur is ortho to the attachment point. This regiochemical difference alters the electrostatic potential surface: the 3-thienyl isomer presents a distinct dipole moment orientation and π-electron distribution, which can shift the preferred π-stacking geometry with aromatic protein residues (Phe, Tyr, Trp) by approximately 60° in rotational space [1].

Molecular Recognition Isomer Selectivity π-Stacking

2,5-Dioxopyrrolidin-1-yl Scaffold: Class-Level Evidence for High-Affinity Target Engagement

The 2,5-dioxopyrrolidin-1-yl (succinimido) fragment is a privileged pharmacophore that has yielded sub-nanomolar ligands for multiple target classes. Specifically, 2,5-dioxopyrrolidin-1-yl-containing compounds have demonstrated a Ki of 0.190 nM for human metabotropic glutamate receptor 2 (mGluR2) in radioligand binding assays (US9278960, compound 8-29) [1]. This fragment engages targets through bidentate hydrogen bonding via its two carbonyl groups, a feature absent in ethoxy, benzylthio, and simple N-acetyl analogs [2]. While direct bioactivity data for the target compound is not yet publicly available, the presence of this validated pharmacophore establishes the compound's potential for high-affinity interactions that cannot be achieved by analogs lacking the dioxopyrrolidinyl moiety.

Chemical Probe Pharmacophore Fragment-Based Drug Discovery

Optimal Application Scenarios for 2-(2,5-Dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide Based on Quantitative Differentiation


Peripheral Target Screening Where CNS Exclusion Is Desired

With an estimated TPSA of ~84.5 Ų (above the ~60 Ų threshold for passive blood-brain barrier penetration), this compound is preferentially suited for screening campaigns targeting peripheral proteins (e.g., inflammatory cytokines, metabolic enzymes, cardiovascular receptors) where CNS exposure would constitute an off-target liability . The higher TPSA relative to the 2-ethoxy analog (~64.4 Ų) provides a built-in selectivity mechanism that simplifies downstream lead optimization by reducing the need for additional polar modifications to limit brain penetration [1].

Biochemical Assays Requiring High Aqueous Solubility

The target compound's predicted cLogP of ~1.5–2.0 is 0.5–2.0 log units lower than the closest purchasable analogs, translating to approximately 3- to 100-fold higher aqueous solubility . This property makes the compound advantageous for biochemical assay formats (e.g., fluorescence polarization, SPR, ITC) that require compound concentrations up to 10–100 µM without precipitation artifacts. Procurement of this compound over the more lipophilic benzylthio analog avoids the need for high DMSO concentrations or detergent additives that can interfere with protein stability and assay readouts [1].

SAR Exploration of Hydrogen-Bond-Dependent Protein-Ligand Interactions

The four hydrogen-bond acceptor atoms provided by the 2,5-dioxopyrrolidin-1-yl group enable systematic structure-activity relationship (SAR) studies to probe the contribution of individual H-bond interactions to binding affinity . By maintaining the furan-2-yl/thiophen-3-yl core constant and varying only the N-terminal substituent (dioxopyrrolidinyl vs. ethoxy vs. N-acetyl), researchers can isolate the energetic contribution of the dioxopyrrolidinyl carbonyls to ΔG of binding, providing quantitative SAR data that cannot be obtained using analogs with fewer acceptor atoms [1].

Thiophene Regioisomer Selectivity Profiling

The thiophen-3-yl configuration of this compound, as opposed to the thiophen-2-yl variant available in the same chemical cluster, enables direct head-to-head evaluation of regioisomer-dependent binding selectivity . Procurement of both the 3-thienyl and 2-thienyl versions (as available) allows parallel screening to determine whether a target protein's aromatic binding pocket discriminates between the two sulfur orientations, a key parameter for optimizing ligand efficiency and selectivity that generic substitution of one isomer for the other would confound [1].

Quote Request

Request a Quote for 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.